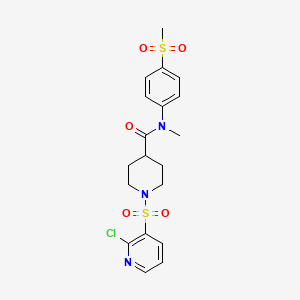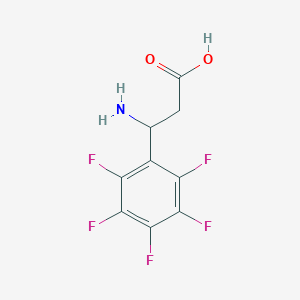![molecular formula C22H19FN4O3 B2357134 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide CAS No. 1260952-03-1](/img/structure/B2357134.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide has garnered attention due to its unique structural attributes and potential applications across various scientific domains. This molecule features a fluorophenyl group, an oxadiazole ring, a pyrrole moiety, and a methoxybenzyl group, which together contribute to its distinctive reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide, researchers typically begin with the construction of the oxadiazole ring. This is often achieved through the reaction of a suitable hydrazide with an acid chloride under cyclization conditions. Subsequently, the pyrrole group can be introduced via a condensation reaction, involving an appropriate amine and aldehyde in the presence of a catalyst. The final step involves acylation to attach the methoxybenzyl group, utilizing standard amide bond-forming reagents and conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized by employing continuous flow chemistry techniques to improve yield and purity. Utilizing automated reactors and precise control over reaction parameters can enhance scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is known to undergo various types of reactions, such as:
Oxidation: The aromatic rings can participate in oxidation reactions, potentially leading to quinone-like structures.
Reduction: The oxadiazole ring can be selectively reduced to an amine under mild conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Mild reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are common.
Substitution: Halogen exchange reactions may utilize reagents like n-butyllithium followed by electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and related oxidized derivatives.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Diverse fluorophenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
This compound finds applications across various scientific fields due to its multifaceted reactivity and structural features:
Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for diverse chemical libraries.
Biology: Explored for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used as an intermediate in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The compound's mechanism of action can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may facilitate binding to hydrophobic pockets, while the oxadiazole and pyrrole rings engage in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Unique Attributes
Compared to other compounds with similar structures, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide stands out due to its specific combination of functional groups that impart unique chemical reactivity and potential biological activity.
Similar Compounds
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole:
Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.
N-benzyl-2-pyrrolecarboxamide:
Shares the pyrrole and benzyl moieties but lacks the oxadiazole ring.
3-(4-fluorophenyl)-1,2,4-oxadiazole:
Contains the fluorophenyl and oxadiazole structures but lacks the pyrrole and acetamide components.
Conclusion
The compound this compound exemplifies the intricate interplay of structural motifs that contribute to its diverse chemical reactivity and potential applications. Whether in synthetic chemistry, biological research, or industrial applications, its unique properties make it a subject of ongoing investigation and interest.
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-5-2-4-15(12-18)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-30-22)16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZCEOBWBAAXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2357055.png)
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)


![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2357062.png)
![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)



![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)

